N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide
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Overview
Description
“N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Scientific Research Applications
Structural and Electronic Characteristics
- A study on closely related 4,6-disubstituted 2-amino-5-formylpyrimidines revealed different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in multiple dimensions. This investigation provides insights into the fundamental properties that might influence the biological activity and interaction of similar compounds (Acosta et al., 2013).
Anticancer Activity
- The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines were explored, showing potential anticancer properties. Certain derivatives exhibited significant activity on various cell lines, highlighting the therapeutic potential of such compounds (Mallesha et al., 2012).
Anti-angiogenic and DNA Cleavage Activities
- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some derivatives efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Biological Evaluation of Derivatives
- The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were conducted. Some compounds exhibited cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition activities, indicating their potential dual-action therapeutic effects (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, metabolism, and apoptosis . The downstream effects of these pathway alterations contribute to the compound’s therapeutic effects.
Pharmacokinetics
Similar compounds have been shown to possess more cytotoxic activity than the reference drug (ie, imatinib) . Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are primarily due to the compound’s ability to inhibit tyrosine kinases and disrupt the associated signal transduction cascades .
Properties
IUPAC Name |
(E)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-16-19(26-14-6-3-7-15-26)25-21(24-17)23-13-12-22-20(27)11-10-18-8-4-2-5-9-18/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,22,27)(H,23,24,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZMOMSEDBXJFB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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